molecular formula C9H11NO3S B7995248 Ethyl 4-(2-thiazolyl)-4-oxobutyrate

Ethyl 4-(2-thiazolyl)-4-oxobutyrate

Cat. No.: B7995248
M. Wt: 213.26 g/mol
InChI Key: VBZQZKWWLHPLCT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-thiazolyl)-4-oxobutyrate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the cyclization process to form the thiazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-thiazolyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-thiazolyl)-4-oxobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-thiazolyl)-4-oxobutyrate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to the disruption of biological processes such as cell wall synthesis in bacteria or signal transduction pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-furyl)-4-oxobutyrate
  • Ethyl 4-(2-pyridyl)-4-oxobutyrate
  • Ethyl 4-(2-imidazolyl)-4-oxobutyrate

Uniqueness

Ethyl 4-(2-thiazolyl)-4-oxobutyrate is unique due to the presence of the thiazole ring, which imparts distinct biological activities compared to other heterocyclic compounds. The sulfur atom in the thiazole ring contributes to its unique reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-2-13-8(12)4-3-7(11)9-10-5-6-14-9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQZKWWLHPLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-trimethylsilanyl-thiazole (2.6 g, 16.53 mmol) in DCM (30 mL) is added a solution of 3-chlorocarbonyl-propionic acid ethyl ester (5.4 g, 32.81 mmol) in DCM (10 mL). The mixture is stirred overnight at room temperature. To the mixture is added 5% NaHCO3 (30 mL) and mixture is stirred at room temperature for 20 minutes. The organic layer is separated and the aqueous lay is extracted with DCM (2×50 mL). The combined organic layers are dried and the solvent removed. The residue is separated by column (methylene chloride) to give 4-oxo-4-thiazol-2-yl-butyric acid ethyl ester.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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